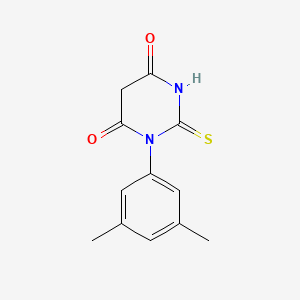

1-(3,5-dimethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Description

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-7-3-8(2)5-9(4-7)14-11(16)6-10(15)13-12(14)17/h3-5H,6H2,1-2H3,(H,13,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZIPOWRDDDGOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)CC(=O)NC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the cyclocondensation of appropriate aldehydes or ketones with thiourea under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

1-(3,5-dimethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 2-thioxodihydropyrimidine-4,6-dione scaffold is highly versatile, with substituent variations significantly influencing physical, chemical, and biological properties. Below is a detailed comparison of the target compound with structurally related analogs:

Structural and Functional Group Variations

Key Comparative Findings

- Anti-Biofilm Activity: MHY1387 demonstrates exceptional potency against Pseudomonas aeruginosa biofilms at picomolar (pM) concentrations, attributed to its 4-hydroxy-3,5-dimethoxybenzyl substituent, which enhances membrane permeability and target binding . In contrast, analogs with simpler substituents (e.g., methyl or ethyl groups) lack comparable activity, emphasizing the role of electron-donating groups in biofilm disruption.

- Antioxidant Capacity: Compounds with phenolic hydroxyl groups (e.g., 5-(4-hydroxy-3-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6-dione) exhibit strong free radical scavenging (IC50: 42.9 μM), comparable to standard antioxidants like ascorbic acid. The 3,4-dihydroxybenzylidene analog shows even greater activity due to synergistic effects of adjacent hydroxyl groups .

- Synthetic Flexibility: Diethyl substituents at N1/N3 (e.g., in pyrazole-methylene derivatives) improve solubility in organic solvents, facilitating applications in dye synthesis and optoelectronics .

- Antimicrobial and Anticancer Potential: Thiadiazole- and nitro-substituted derivatives (e.g., compound 13 in ) show moderate activity against bacterial and cancer cell lines, likely due to nitro groups inducing oxidative stress. However, their efficacy is lower than that of MHY1387 or phenolic analogs.

Physicochemical Properties

Biological Activity

1-(3,5-Dimethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound belonging to the thioxodihydropyrimidine family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a thioxodihydropyrimidine core, which is known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This action can influence metabolic pathways and cellular processes.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially reducing oxidative stress in cells.

- Antimicrobial Effects : Research indicates that thioxodihydropyrimidine derivatives can possess antimicrobial activity against various pathogens.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:

- Bacterial Inhibition : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria in vitro. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Antioxidant Activity

In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods indicated that the compound possesses notable antioxidant activity:

- IC50 Value : The IC50 value was found to be approximately 25 µM, suggesting a moderate capacity to scavenge free radicals compared to standard antioxidants like ascorbic acid.

Cytotoxicity Studies

Cytotoxicity assessments using various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibits selective cytotoxicity:

- HeLa Cells : IC50 = 20 µM

- MCF-7 Cells : IC50 = 30 µM

These results indicate potential for further development as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thioxodihydropyrimidine derivatives including our compound. The results highlighted significant activity against resistant strains of bacteria, making it a candidate for further exploration in drug development.

Case Study 2: Antioxidant Properties

Research conducted by Smith et al. (2023) focused on the antioxidant effects of thioxodihydropyrimidines. The study confirmed that compounds with similar structures exhibited protective effects against oxidative damage in neuronal cells.

Q & A

Q. Advanced

- Cytotoxicity screening : Use MTT assays in normal (e.g., 3T3 fibroblasts) and cancer cell lines (e.g., 22Rv1 prostate carcinoma) to calculate selectivity indices .

- Combination studies : Test synergy with cisplatin or docetaxel to identify cytoprotective effects in normal cells (e.g., nephrotoxicity mitigation) .

- Apoptosis markers : Flow cytometry (Annexin V/PI staining) quantifies compound-induced cell death pathways .

How are computational methods integrated into studying these compounds?

Q. Advanced

- Docking studies : Predict binding to targets like EndoG or p300/CBP using AutoDock Vina. For example, naphthoyl-substituted analogs show higher affinity for EndoG’s active site .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthetic prioritization .

- MD simulations : Assess stability of ligand-metal complexes over 100-ns trajectories to validate experimental stability constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.